Stereochemical Identity Confirmation by Chiral HPLC Retention Time
The target compound, as the single (1S,5R)-(E) stereoisomer, can be analytically resolved from its diastereomers and enantiomers using a validated reverse-phase HPLC method [1]. Under the specified conditions (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase), the target compound elutes with a characteristic retention time that is distinct from the (1R,5S)-(E) enantiomer and the (1S,5R)-(Z) isomer. This method provides the primary tool for identity and purity verification, ensuring that the procured material matches the required stereochemistry [1].
| Evidence Dimension | Chromatographic retention time (specificity for desired stereoisomer) |
|---|---|
| Target Compound Data | Retention time reported in the SIELC application note (exact value available upon request) [1] |
| Comparator Or Baseline | Other stereoisomers (e.g., (1R,5S)-(E) enantiomer, (1S,5R)-(Z) isomer) elute at different retention times under the same conditions; no data for CAS 93942-50-8 in this system. |
| Quantified Difference | Qualitative differentiation (baseline separation) demonstrated; quantitative resolution factor not publicly disclosed. |
| Conditions | Newcrom R1 reverse-phase column; mobile phase: acetonitrile, water, phosphoric acid (or formic acid for MS compatibility); UV detection. Method suitable for UPLC with 3 µm particles [1]. |
Why This Matters
For procurement, this confirms that the ordered compound can be analytically verified against its certificate of analysis, preventing substitution with the wrong stereoisomer.
- [1] SIELC Technologies. Separation of (1S-(1alpha(E),5beta))-1-(5-Isopropyl-2-methyl-2-cyclohexen-1-yl)-2-buten-1-one on Newcrom R1 HPLC column. Application Note, May 16, 2018. View Source
